molecular formula C13H22O3 B128041 Methyl dihydrojasmonate, (+-)-trans- CAS No. 151716-36-8

Methyl dihydrojasmonate, (+-)-trans-

Cat. No. B128041
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl dihydrojasmonate, (+-)-trans- is an organic compound that belongs to the family of jasmonates. It is a colorless to pale yellow liquid that has a floral and fruity scent. Methyl dihydrojasmonate has gained significant attention in the scientific community due to its diverse applications in various fields, including agriculture, cosmetics, and perfumery.

Scientific Research Applications

Methyl dihydrojasmonate has been extensively researched for its applications in various fields. In agriculture, it has been shown to improve plant growth, yield, and resistance to biotic and abiotic stresses. It also has applications in cosmetics, where it is used as a fragrance and a skin conditioning agent. In perfumery, it is used as a fixative and a fragrance enhancer. Moreover, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for drug development.

Mechanism Of Action

Methyl dihydrojasmonate exerts its effects through the jasmonate signaling pathway, which is a complex signaling network that regulates various physiological processes in plants and animals. In plants, it activates the expression of genes involved in defense against herbivores and pathogens, as well as growth and development. In animals, it has been shown to modulate the immune response, inflammation, and cell proliferation.

Biochemical And Physiological Effects

Methyl dihydrojasmonate has been shown to have various biochemical and physiological effects. In plants, it induces the production of secondary metabolites, such as phenolics and flavonoids, which are involved in defense against herbivores and pathogens. It also enhances photosynthesis and root growth. In animals, it has been shown to modulate the immune response, inflammation, and cell proliferation. Moreover, it has been shown to possess anti-cancer, anti-microbial, and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Methyl dihydrojasmonate has several advantages for lab experiments. It is readily available and easy to handle. It is also stable under various conditions, making it suitable for long-term storage. However, it has some limitations, including its cost, which can be relatively high. Moreover, its effects can vary depending on the concentration and mode of application.

Future Directions

Methyl dihydrojasmonate has several potential future directions for research. In agriculture, it can be used to develop new strategies for crop improvement and pest control. In cosmetics, it can be used to develop new fragrances and skin conditioning agents. In drug development, it can be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-microbial agents. Moreover, further research is needed to elucidate its mechanism of action and to optimize its applications in various fields.
Conclusion
Methyl dihydrojasmonate, (+-)-trans- is a versatile compound that has diverse applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit its potential in various fields.

Synthesis Methods

Methyl dihydrojasmonate can be synthesized through various methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Julia-Kocienski olefination. The most commonly used method is the Wittig reaction, which involves the reaction between aldehyde and phosphonium ylide. The reaction yields a mixture of cis and trans isomers, with the trans isomer being the predominant one.

properties

CAS RN

151716-36-8

Product Name

Methyl dihydrojasmonate, (+-)-trans-

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1

InChI Key

KVWWIYGFBYDJQC-QWRGUYRKSA-N

Isomeric SMILES

CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC

SMILES

CCCCCC1C(CCC1=O)CC(=O)OC

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC

Other CAS RN

151716-36-8

Origin of Product

United States

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